molecular formula C9H9NO2S B13728762 Thietan-3-yl pyridine-4-carboxylate CAS No. 321724-35-0

Thietan-3-yl pyridine-4-carboxylate

Cat. No.: B13728762
CAS No.: 321724-35-0
M. Wt: 195.24 g/mol
InChI Key: VXFUOZDROPPEIO-UHFFFAOYSA-N
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Description

Thietan-3-yl pyridine-4-carboxylate is a compound that belongs to the class of heterocyclic compounds. It features a thietane ring, which is a four-membered ring containing sulfur, attached to a pyridine ring, a six-membered ring containing nitrogen. This unique structure imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thietan-3-yl pyridine-4-carboxylate typically involves the formation of the thietane ring followed by its attachment to the pyridine ring. One common method involves the cycloaddition of thioketones with alkenes to form the thietane ring . Another approach is the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Thietan-3-yl pyridine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of thietan-3-yl pyridine-4-carboxylate involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins.

Comparison with Similar Compounds

    Thiiranes: Three-membered sulfur-containing rings.

    Oxiranes: Three-membered oxygen-containing rings.

    Aziridines: Three-membered nitrogen-containing rings.

    Oxetanes: Four-membered oxygen-containing rings.

    Azetidines: Four-membered nitrogen-containing rings.

Uniqueness: Thietan-3-yl pyridine-4-carboxylate is unique due to its combination of a thietane ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

CAS No.

321724-35-0

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

thietan-3-yl pyridine-4-carboxylate

InChI

InChI=1S/C9H9NO2S/c11-9(12-8-5-13-6-8)7-1-3-10-4-2-7/h1-4,8H,5-6H2

InChI Key

VXFUOZDROPPEIO-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)OC(=O)C2=CC=NC=C2

Origin of Product

United States

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